2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
2-[2-chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClF3O2/c1-11(2)12(3,4)20-14(19-11)9-7-8(13(16,17)18)5-6-10(9)15/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJHNTLYZHVWSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146214-95-0 | |
| Record name | 2-[2-Chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structural Analysis of 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester
Foreword: The Strategic Importance of a Key Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the precision of molecular architecture is paramount. Reagents that serve as versatile and reliable building blocks are the linchpins of innovation. 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester is one such critical component. Its utility is primarily anchored in its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forging carbon-carbon bonds.[1][2][3]
The strategic placement of a chloro substituent and a trifluoromethyl (CF₃) group on the phenyl ring makes this reagent exceptionally valuable. The CF₃ group is a well-established bioisostere for a methyl group but with profoundly different electronic properties; it often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The chloro group provides an additional, orthogonal site for further cross-coupling reactions, enabling the sequential and controlled construction of complex molecular scaffolds.[4] The pinacol ester form of the boronic acid enhances its stability and ease of handling compared to the free boronic acid, making it more amenable to storage and use in complex synthetic sequences.[5]
This guide provides a comprehensive framework for the rigorous structural analysis of this compound. It is designed for researchers and drug development professionals who require absolute certainty in the identity, purity, and structural integrity of their starting materials. We will move beyond simple data reporting to explain the causality behind analytical choices, ensuring a self-validating system of characterization that upholds the highest standards of scientific integrity.
Molecular Identity and Physicochemical Properties
A thorough analysis begins with a clear understanding of the target molecule's fundamental properties. These values serve as the primary reference points for all subsequent spectroscopic and spectrometric analyses.
Core Structure
The molecule consists of a central benzene ring substituted with a chloro group, a trifluoromethyl group, and a boronic acid pinacol ester group. The substitution pattern (1-boronic ester, 2-chloro, 5-trifluoromethyl) is critical to its reactivity and the geometry of the molecules it is used to construct.
Caption: Structure of this compound.
Physicochemical Data Summary
This table summarizes the key computed and experimental properties of the target compound, which are essential for interpreting analytical data.
| Property | Value | Source |
| CAS Number | 1146214-95-0 | [1] |
| Molecular Formula | C₁₃H₁₅BClF₃O₂ | [1] |
| Molecular Weight | 306.52 g/mol | [1] |
| Appearance | White to off-white solid | General Observation |
| Boiling Point (Predicted) | 326.4 ± 42.0 °C | [1] |
| Density (Predicted) | 1.23 ± 0.1 g/mL | [1] |
| Storage Conditions | 2-8°C, dry, sealed | [1] |
The Analytical Workflow: A Multi-Technique Approach
No single analytical technique provides a complete structural picture. A robust characterization relies on the synergistic combination of several methods. The data from each technique should be cross-validated to build an unassailable structural proof.
Caption: Workflow for the comprehensive structural analysis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, a suite of NMR experiments is required for full characterization.
Rationale and Causality
-
¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to neighboring protons (connectivity).
-
¹³C NMR provides information on the carbon skeleton.
-
¹⁹F NMR is essential for confirming the presence and environment of the trifluoromethyl group.
-
¹¹B NMR confirms the trigonal planar geometry of the boron atom within the pinacol ester.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for this type of compound.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard pulse programs for ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei should be used.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
Expected Spectral Data & Interpretation
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment & Rationale |
| ¹H | ~7.8 - 8.2 | Doublet (d) or Singlet (s) | Aromatic proton ortho to the boron group. Deshielded by the electron-withdrawing boronate ester. |
| ~7.5 - 7.8 | Doublet of doublets (dd) | Aromatic proton between the Cl and CF₃ groups. Complex splitting due to coupling with two different neighbors. | |
| ~7.4 - 7.6 | Doublet (d) | Aromatic proton ortho to the chloro group. | |
| ~1.35 | Singlet (s) | 12 equivalent protons from the four methyl groups on the pinacol moiety. The singlet indicates no adjacent protons.[6] | |
| ¹³C | ~135 - 145 | Singlet | Aromatic carbon attached to the chloro group (C-Cl). |
| ~130 - 140 | Singlet | Aromatic carbons with attached protons. | |
| ~120 - 130 | Quartet (q) | Aromatic carbon attached to the CF₃ group (C-CF₃). The quartet splitting is due to coupling with the three fluorine atoms. | |
| ~123 | Quartet (q, ¹JCF ≈ 272 Hz) | Carbon of the trifluoromethyl group (-CF₃). Large one-bond C-F coupling constant. | |
| ~84 | Singlet | The two equivalent quaternary carbons of the pinacol ring attached to oxygen.[6] | |
| (No peak observed) | - | Aromatic carbon attached to boron (C-B). Often broadened to the baseline or unobserved due to quadrupolar relaxation of the boron nucleus. | |
| ~25 | Singlet | The four equivalent methyl carbons of the pinacol group.[6] | |
| ¹⁹F | ~ -63 | Singlet | The three equivalent fluorine atoms of the CF₃ group. The singlet indicates no coupling to nearby protons. |
| ¹¹B | ~ +20 to +30 | Broad Singlet | A single, broad peak characteristic of a tri-coordinate boronate ester. |
Mass Spectrometry (MS): Unveiling the Molecular Mass and Formula
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the unambiguous determination of the elemental formula.
Rationale and Causality
The key to using MS for this molecule is observing not just the molecular ion, but its distinctive isotopic pattern. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M+ and M+2 peak with an intensity ratio of approximately 3:1, which is a definitive signature for a monochlorinated compound. Boron also has two isotopes, ¹¹B (~80.1%) and ¹⁰B (~19.9%), which will further contribute to the isotopic cluster.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer.
-
Ionization: Use a positive or negative ionization mode. For this compound, adducts like [M+H]⁺ or [M+Na]⁺ are likely in positive mode.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da). Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
Expected Data & Interpretation
-
Monoisotopic Mass: 306.0785 Da (for C₁₃H₁₅¹¹B³⁵ClF₃O₂)
-
Observed Mass: The measured m/z in HRMS should match the calculated exact mass to within 5 ppm.
-
Isotopic Pattern: A cluster of peaks corresponding to the molecular ion will be observed. The most intense peak (M+) will be at m/z 306.0785. A second major peak (M+2) will be observed at m/z ~308.0756 with roughly one-third the intensity of the M+ peak, confirming the presence of one chlorine atom. The pattern will be further complicated by the boron isotopes, but the 3:1 chlorine signature will be dominant.
Practical Considerations: Ensuring Analytical Integrity
The chemical nature of boronic acid pinacol esters necessitates careful handling to prevent the generation of analytical artifacts.
Hydrolysis: The Primary Challenge
Pinacol boronate esters are susceptible to hydrolysis, especially in the presence of water or on silica gel, which can revert them to the corresponding boronic acid.[5][7]
Caption: Hydrolysis of the pinacol ester to the corresponding boronic acid.
Self-Validating Protocols
-
Solvent Choice: Always use dry, aprotic solvents for sample preparation and storage. For NMR, ensure the deuterated solvent is from a fresh, sealed ampoule.
-
Chromatography: When performing chromatographic purification or analysis (e.g., HPLC), be aware that on-column hydrolysis can occur, leading to peak splitting or the appearance of a new, more polar compound (the boronic acid).[7] Methods using buffered mobile phases or rapid elution can minimize this.
-
Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen) at the recommended low temperature (2-8°C) to prevent degradation over time.[1]
Conclusion: A Synthesis of Evidence
The structural elucidation of this compound is a process of accumulating and cross-referencing evidence. The ¹H and ¹³C NMR spectra confirm the carbon-proton framework and substitution pattern. ¹⁹F and ¹¹B NMR provide unambiguous confirmation of the key heteroatoms. High-resolution mass spectrometry validates the elemental composition through an exact mass measurement and a characteristic isotopic signature. When combined, these techniques provide an unassailable confirmation of the molecule's structure and purity, ensuring its suitability for high-stakes applications in drug discovery and materials science.
References
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MySkinRecipes. This compound. Available from: [Link]
-
PubChem. 2-Chloro-5-(trifluoromethyl)phenylboronic acid. National Center for Biotechnology Information. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information for a relevant publication. Available from: [Link]
-
National Institutes of Health. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PubMed Central. Available from: [Link]
-
ResearchGate. Representative Suzuki coupling reaction and hydrolysis products. Available from: [Link]
-
National Institutes of Health. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available from: [Link]
- Google Patents. Synthesis method of 2-amino-5-pyrimidine pinacol borate.
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- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
molecular weight and formula of 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester
An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)phenylboronic Acid Pinacol Ester
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a critical reagent in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's core properties, synthesis, and application, with a focus on the mechanistic rationale behind its use in palladium-catalyzed cross-coupling reactions.
Introduction: A Key Building Block for Complex Molecule Synthesis
This compound has emerged as an indispensable building block in pharmaceutical and agrochemical research. Its utility stems from the unique combination of substituents on the phenyl ring: a chloro group and a trifluoromethyl (CF₃) group. The trifluoromethyl group is particularly valued in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]
The pinacol ester form of the boronic acid offers enhanced stability compared to the corresponding free boronic acid, making it less prone to dehydration and protodeboronation, thus ensuring a longer shelf life and more consistent reactivity.[1] This reagent is predominantly used in Suzuki-Miyaura cross-coupling reactions to introduce the 2-chloro-5-(trifluoromethyl)phenyl moiety into a wide array of organic scaffolds, enabling the efficient diversification of aromatic systems in late-stage functionalization.[1]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are critical for experimental design, including reaction stoichiometry calculations and purification strategy development.
| Property | Value | Reference |
| CAS Number | 1146214-95-0 | [1] |
| Molecular Formula | C₁₃H₁₅BClF₃O₂ | [1] |
| Molecular Weight | 306.52 g/mol | [1] |
| Appearance | Typically a white to off-white solid | N/A |
| Predicted Boiling Point | 326.4 ± 42.0 °C | [1] |
| Predicted Density | 1.23 ± 0.1 g/mL | [1] |
Chemical Structure Visualization
The structure, featuring a stable 1,3,2-dioxaborolane ring, is key to its utility.
Caption: Chemical structure of the title compound.
Synthesis Pathway
Boronic acid pinacol esters are typically synthesized via the esterification of the corresponding boronic acid with pinacol. While specific synthesis routes for this exact molecule may be proprietary, a general and widely adopted methodology is presented below. This process is self-validating as it relies on a robust and well-documented chemical transformation.
General Synthesis Workflow
Caption: Generalized workflow for pinacol ester synthesis.
Exemplary Laboratory Protocol
This protocol is based on general procedures for boronic acid esterification.[2]
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-Chloro-5-(trifluoromethyl)phenylboronic acid (1.0 eq).
-
Reagent Addition: Add pinacol (1.1-1.2 eq) to the flask.
-
Solvent: Add an appropriate anhydrous solvent (e.g., toluene or THF) to suspend the reagents. The choice of solvent is critical; it must be inert to the reactants and effectively azeotrope with water to drive the reaction to completion.
-
Reaction: Heat the mixture to reflux. Water generated during the esterification is removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC-MS until the starting boronic acid is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The solvent is typically removed under reduced pressure.
-
Purification: The crude product is then purified. This is often achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this reagent is in the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forms carbon-carbon bonds.[1][3] This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.
Mechanistic Rationale
The value of this compound lies in its ability to participate in the catalytic cycle of the Suzuki-Miyaura reaction. The pinacol ester serves as the transmetalating agent, transferring the desired aryl group to the palladium center. The electron-withdrawing nature of the chloro and trifluoromethyl groups can influence the electronic properties of the arylboronic ester, affecting the rate of transmetalation. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.[3][4]
Generalized Suzuki-Miyaura Protocol
This protocol provides a robust starting point for coupling the title reagent with an aryl or heteroaryl halide/triflate.
-
Inert Atmosphere: Assemble a reaction vessel (e.g., a Schlenk flask) and ensure it is free of oxygen and moisture by purging with an inert gas (e.g., Argon or Nitrogen). This is critical as the palladium(0) active catalyst is oxygen-sensitive.
-
Reagent Loading: To the vessel, add the aryl/heteroaryl halide or triflate (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₃PO₄, 2-3 eq).[4]
-
Solvent Addition: Add a degassed solvent system. Common choices include a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water. The presence of water can be beneficial, particularly when using pinacol esters.[3]
-
Reaction Execution: Heat the reaction mixture with stirring to the desired temperature (typically 65-100 °C) and monitor its progress by an appropriate analytical technique (e.g., LC-MS or GC-MS).[3]
-
Aqueous Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization to afford the desired biaryl product.
Suzuki-Miyaura Reaction Workflow
Caption: Key components of the Suzuki-Miyaura reaction.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid contact with skin, eyes, and clothing.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid inhalation of dust.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place.[1][6] Recommended storage temperature is between 2-8°C.[1] The compound may be sensitive to air and moisture.[6]
-
First Aid: In case of skin contact, wash immediately with plenty of water.[5] For eye contact, rinse cautiously with water for several minutes.[6] If inhaled, move the person to fresh air.[5] In case of ingestion, seek medical attention.[5]
Conclusion
This compound is a highly valuable and versatile reagent for synthetic organic chemistry. Its enhanced stability and potent utility in Suzuki-Miyaura cross-coupling reactions make it a preferred choice for introducing the functionally rich 2-chloro-5-(trifluoromethyl)phenyl group into complex molecules. A thorough understanding of its properties, handling requirements, and reaction protocols, as detailed in this guide, is essential for its effective and safe utilization in research and development.
References
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This compound. MySkinRecipes. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
Supporting Information for Esterification of Boronic Acids: A Simple and Efficient Green Protocol. The Royal Society of Chemistry. [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC, NIH. [Link]
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- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
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An In-depth Technical Guide to the Thermodynamic Stability of Trifluoromethylphenylboronic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the thermodynamic stability of trifluoromethylphenylboronic acid esters. These compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, including altered lipophilicity, metabolic stability, and Lewis acidity of the corresponding boronic acid. Understanding the thermodynamic stability of their ester derivatives is paramount for their effective application, particularly in drug design, where stability under physiological conditions is a critical determinant of efficacy and safety.
This document moves beyond a simple recitation of facts to provide a causal analysis of the factors governing the stability of these important molecules. We will delve into the electronic and steric influences on ester formation and degradation, discuss key degradation pathways, and provide actionable experimental protocols for assessing stability.
The Foundation of Stability: Understanding the Boronic Acid-Boronate Ester Equilibrium
The thermodynamic stability of a boronic acid ester is defined by the equilibrium between the free boronic acid and the diol, and the corresponding ester. This equilibrium is dynamic and influenced by several factors, with the electronic nature of the aryl substituent playing a pivotal role.
The Inductive Effect of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This has a profound impact on the Lewis acidity of the boron center in trifluoromethylphenylboronic acid. The increased Lewis acidity enhances the propensity of the boronic acid to form a tetrahedral boronate species upon reaction with a diol.
The position of the -CF3 group on the phenyl ring (ortho, meta, or para) modulates this electronic effect:
-
Meta and Para Positions: In these positions, the -CF3 group exerts a strong electron-withdrawing inductive effect, increasing the Lewis acidity of the boronic acid compared to unsubstituted phenylboronic acid. This generally leads to a more favorable equilibrium for ester formation.[1]
-
Ortho Position: While the inductive effect is still present, steric hindrance from the bulky -CF3 group proximal to the boronic acid moiety can counteract the electronic stabilization of the tetrahedral boronate ester.[2] This steric strain can lead to a decrease in the thermodynamic stability of the resulting ester compared to the meta and para isomers.
The acidity of the trifluoromethylphenylboronic acid isomers, as indicated by their pKa values, provides insight into their propensity to form esters. A lower pKa value generally correlates with a higher Lewis acidity and a greater driving force for esterification.
| Isomer | pKa Value | Reference |
| ortho-Trifluoromethylphenylboronic acid | 9.45 | [2] |
| meta-Trifluoromethylphenylboronic acid | 7.88 | [2] |
| para-Trifluoromethylphenylboronic acid | 7.82 | [2] |
As the table illustrates, the meta and para isomers are significantly more acidic than the ortho isomer, suggesting a greater thermodynamic driving force for ester formation with these isomers under appropriate pH conditions.[2]
Key Determinants of Thermodynamic Stability
The overall thermodynamic stability of a trifluoromethylphenylboronic acid ester is a multifactorial property. Beyond the electronic influence of the -CF3 group, the structure of the diol and the surrounding environment are critical.
The Diol Component: A Structural Keystone
The choice of the diol is a primary determinant of the stability of the resulting boronate ester.
-
Ring Size: Cyclic esters formed from 1,2-diols (five-membered rings) and 1,3-diols (six-membered rings) exhibit different stabilities. Generally, six-membered rings are thermodynamically more stable than their five-membered counterparts due to reduced ring strain.
-
Substitution: Alkyl substituents on the diol backbone can enhance stability through steric shielding of the boron center from nucleophilic attack by water. For example, pinacol (2,3-dimethyl-2,3-butanediol) forms relatively stable boronate esters (Bpin) that are widely used in organic synthesis.
-
Intramolecular Coordination: Diols containing additional Lewis basic atoms, such as nitrogen in N-methyliminodiacetic acid (MIDA), can form highly stable bicyclic esters. The intramolecular dative bond from the nitrogen to the boron atom significantly stabilizes the ester, rendering MIDA boronates exceptionally robust and often indefinitely stable on the benchtop as crystalline solids.[3][4]
Environmental Factors: pH and Solvent
The stability of boronic acid esters is highly dependent on the pH of the medium. The equilibrium of esterification can be shifted by altering the pH, with the optimal pH for ester formation generally falling between the pKa of the boronic acid and the diol.[5]
The solvent also plays a role. Protic solvents, particularly water, can participate in hydrolysis reactions, shifting the equilibrium towards the free boronic acid and diol. The solubility of the boronic acid and its esters in different organic solvents can also influence the observed stability.[6]
Pathways of Degradation: A Mechanistic Perspective
Understanding the mechanisms by which trifluoromethylphenylboronic acid esters degrade is crucial for predicting their behavior in various applications.
Hydrolysis: The Ubiquitous Challenge
Hydrolysis is the most common degradation pathway for boronic acid esters. The reaction proceeds via nucleophilic attack of water on the Lewis acidic boron center, leading to the formation of a tetrahedral intermediate which then dissociates to the boronic acid and the diol.
The rate of hydrolysis is influenced by:
-
pH: Hydrolysis is generally accelerated at both acidic and basic pH.
-
Steric Hindrance: Bulky groups on the diol or the phenyl ring can sterically hinder the approach of water, slowing the rate of hydrolysis.
-
Electronic Effects: The electron-withdrawing -CF3 group increases the Lewis acidity of the boron, potentially making it more susceptible to nucleophilic attack. However, the overall effect on hydrolysis kinetics can be complex and is also dependent on the stability of the tetrahedral intermediate.
Caption: General mechanism of boronic ester hydrolysis.
Oxidation: A Concern in Biological Systems
At physiological pH, phenylboronic acids and their esters are susceptible to oxidation by reactive oxygen species (ROS).[7] This can lead to the cleavage of the carbon-boron bond and the formation of a phenol derivative. The electron-withdrawing nature of the trifluoromethyl group can diminish the electron density on the boron atom, which has been shown to enhance oxidative stability.[7]
Protodeboronation: Cleavage of the C-B Bond
Protodeboronation is the cleavage of the carbon-boron bond by a proton source. While trifluoromethylphenylboronic acids have been reported to exhibit high resistance to protodeboronation, this pathway can become relevant under harsh acidic conditions.[6] The stability of the C-B bond is a critical factor for the utility of these compounds as building blocks in cross-coupling reactions.
Experimental Protocols for Stability Assessment
A self-validating system for assessing the thermodynamic stability of trifluoromethylphenylboronic acid esters involves a combination of synthetic, analytical, and kinetic methodologies.
Synthesis of Trifluoromethylphenylboronic Acid Esters
A general and robust method for the synthesis of boronic esters is the condensation of the boronic acid with a diol, often with the removal of water to drive the equilibrium towards the product.
Step-by-Step Protocol for Pinacol Ester Synthesis:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the desired trifluoromethylphenylboronic acid isomer in a suitable solvent (e.g., toluene or THF).
-
Addition of Diol: Add 1.1 equivalents of pinacol to the solution.
-
Dehydration: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux to azeotropically remove water.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pinacol ester.
Caption: Workflow for the synthesis of boronic esters.
Quantitative Analysis of Hydrolytic Stability
The hydrolytic stability can be quantified by monitoring the disappearance of the boronic ester and the appearance of the corresponding boronic acid over time using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).
Step-by-Step Protocol for Hydrolysis Study using NMR:
-
Sample Preparation: Prepare a stock solution of the trifluoromethylphenylboronic acid ester in a deuterated organic solvent (e.g., acetonitrile-d3).
-
Initiation of Hydrolysis: In an NMR tube, mix the stock solution with a buffered D2O solution of known pD to achieve the desired final concentrations and pD.
-
NMR Data Acquisition: Acquire a series of 1H or 19F NMR spectra at regular time intervals. 19F NMR can be particularly useful for trifluoromethyl-containing compounds due to its high sensitivity and the simplicity of the resulting spectra.[6]
-
Data Analysis: Integrate the signals corresponding to the ester and the free boronic acid in each spectrum.
-
Kinetic Analysis: Plot the concentration of the boronic ester as a function of time to determine the rate of hydrolysis. From this data, the half-life (t1/2) of the ester under the specific conditions can be calculated.
HPLC Method for Stability Analysis:
A reversed-phase HPLC method can be developed to separate the boronic ester from the boronic acid. It is crucial to use a mobile phase that minimizes on-column hydrolysis.[8]
-
Column: A C18 column with low silanol activity is recommended.
-
Mobile Phase: An isocratic or gradient elution with acetonitrile and water. The addition of a small amount of a non-coordinating acid like phosphoric acid can sometimes improve peak shape without significantly promoting hydrolysis.[9]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
Comparative Stability of Trifluoromethylphenylboronic Acid Esters
The thermodynamic stability of trifluoromethylphenylboronic acid esters is a function of both the electronic effects of the -CF3 group and the nature of the diol. While specific thermodynamic data for these compounds is not extensively available in the literature, a qualitative ranking of stability can be inferred from established principles.
| Ester Type | Diol | Expected Relative Thermodynamic Stability | Rationale |
| Pinacol Ester (Bpin) | Pinacol | Moderate | Steric bulk of methyl groups provides some protection against hydrolysis. |
| Ethylene Glycol Ester | Ethylene Glycol | Low | Less sterically hindered and forms a five-membered ring, which is generally less stable than a six-membered ring. |
| MIDA Ester | N-methyliminodiacetic acid | High | Intramolecular N→B dative bond provides significant stabilization, leading to high hydrolytic stability.[3][4] |
Conclusion and Future Directions
The thermodynamic stability of trifluoromethylphenylboronic acid esters is a critical parameter that dictates their utility in various scientific disciplines. The strong electron-withdrawing nature of the trifluoromethyl group enhances the Lewis acidity of the boronic acid, which in turn influences the esterification equilibrium. The stability of the resulting ester is a delicate balance of electronic effects, steric hindrance, and the structure of the diol.
For applications in drug development, the use of highly stable esters, such as those derived from MIDA, is a promising strategy to protect the boronic acid moiety until it reaches its biological target. Further quantitative studies are needed to precisely determine the thermodynamic parameters for the esterification of trifluoromethylphenylboronic acids with a range of diols. Such data will be invaluable for the rational design of novel boronic acid-based drugs and materials with tailored stability profiles.
References
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- Larkin, J. D., & Frimat, M. (2019). Chemistry Of Boronic Esters. AA Blocks.
- Zarzeczańska, D., et al. (2021). Structures and properties of trifluoromethylphenylboronic acids. Request PDF.
- Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007.
- Goldberg, A. F., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2021113118.
- Spatz, C., et al. (2013). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society, 135(48), 17855-17858.
- Reddy, G. P., et al. (2007). Order of thermodynamic stability of representative boronic esters. Tetrahedron Letters, 48(43), 7579-7582.
- Sigma-Aldrich. 4-(Trifluoromethyl)phenylboronic acid. Sigma-Aldrich.
- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- CN105181824A - High performance liquid chromatography detection method of 3,4,5-trifluorophenylboronic acid.
- Li, Z., et al. (2018). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
- Roy, C. D., & Brown, H. C. (2007). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Journal of Organometallic Chemistry, 692(7), 1335-1340.
- Gassensmith, J. J., & Smith, B. D. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids.
- Sibrian-Vazquez, M., et al. (2014). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. The Journal of organic chemistry, 79(5), 2214-2221.
- Hall, D. G. (Ed.). (2011).
- Ishihara, K., et al. (2014). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
- Bartel, C. J., et al. (2020). A critical review of computational approaches to predict the thermodynamic stability of inorganic solids.
- Bull, J. A., et al. (2016). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.
- Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963.
- Wulandari, P. T., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
- Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- Hsiao, S. H., & Lin, S. W. (2011). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. European Polymer Journal, 47(4), 744-754.
- Gross, D. E., et al. (2016). Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly. The Journal of organic chemistry, 81(5), 1856-1863.
- Wang, X., et al. (2016). Effects of thermal-oxidative aging on the flammability and thermal-oxidative degradation kinetics of tris(tribromophenyl) cyanurate flame retardant PA6/LGF composites. Polymers, 8(11), 389.
- Hu, S., et al. (2021). Predictions of Boron Phase Stability Using an Efficient Bayesian Machine Learning Interatomic Potential. The Journal of Physical Chemistry Letters, 12(35), 8569-8575.
- Organic Chemistry Portal.
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- Diana, G. D., et al. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of medicinal chemistry, 38(8), 1355-1371.
- Forgács, E., & Cserháti, T. (2001). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material.
- Williams, A. F., et al. (2020). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, 11(12), 3136-3141.
- Martínez-Aguirre, M. A., et al. (2020). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 18(14), 2716-2726.
- US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal.
- BLDpharm. (2021). MIDA Boronate: A New Organo-boron Reagent. BLDpharm.
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling using 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester
Introduction: Strategic Carbon-Carbon Bond Formation in Complex Molecule Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds, particularly for the formation of biaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This guide provides a detailed protocol and in-depth scientific rationale for the application of a specific and highly valuable building block: 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester.
This particular reagent is of significant interest in drug discovery and development for several key reasons.[4] The trifluoromethyl group is a bioisostere for a methyl group but with drastically different electronic properties, often enhancing metabolic stability, lipophilicity, and binding affinity of a drug candidate.[4] The chloro-substituent, while presenting a challenge due to the inherent stability of the C-Cl bond, offers a distinct point of reactivity for further functionalization. The use of a pinacol boronic ester enhances the stability of the organoboron species compared to the corresponding boronic acid, making it more robust for storage and handling, and less susceptible to protodeboronation.[5][6][7]
This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuances of employing this substrate in Suzuki coupling reactions, including a detailed experimental protocol, mechanistic insights, and critical parameters for successful execution.
Mechanistic Considerations: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl chloride. This is often the rate-limiting step, especially for less reactive aryl chlorides.[5] The electron-withdrawing trifluoromethyl group on the substrate helps to activate the C-Cl bond towards oxidative addition.[8][9]
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step requires the presence of a base to activate the boronic ester, forming a more nucleophilic boronate species.[10][11]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[5][10]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters for Success
The successful Suzuki coupling of this compound hinges on the careful selection of several key reaction components:
-
Palladium Catalyst and Ligand: Due to the lower reactivity of aryl chlorides, the choice of palladium catalyst and its associated ligand is paramount.[8][10] Standard catalysts like Pd(PPh₃)₄ may be insufficient. More effective systems often involve bulky, electron-rich phosphine ligands such as those from the Buchwald or Fu groups, or N-heterocyclic carbenes (NHCs).[11][12][13] These ligands promote the challenging oxidative addition step and stabilize the active catalytic species.[8][14]
-
Base: A base is essential for the transmetalation step.[11] The choice of base can influence reaction rates and yields. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base should be considered in conjunction with the chosen solvent system. For base-sensitive substrates, milder bases like potassium fluoride (KF) can be employed.[11]
-
Solvent System: The solvent plays a crucial role in solubilizing the reactants and catalyst, and can influence the rate of the reaction. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is frequently used. Water can aid in the dissolution of the base and facilitate the hydrolysis of the pinacol ester to the more reactive boronic acid.
-
Reaction Temperature: Higher temperatures are often required for the coupling of aryl chlorides to overcome the activation energy of the oxidative addition step. Microwave irradiation can be a valuable tool to accelerate the reaction and improve yields.
Experimental Protocol
This protocol provides a general starting point for the Suzuki coupling of this compound with a generic aryl bromide. Optimization may be required for different coupling partners.
Materials:
-
This compound
-
Aryl bromide (or other suitable coupling partner)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (1-5 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. The reaction can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Recommended Reaction Parameters
The following table summarizes typical starting conditions for the Suzuki coupling of this compound.
| Parameter | Recommended Range | Rationale |
| Boronic Ester Equiv. | 1.1 - 1.5 | To ensure complete consumption of the limiting reagent. |
| Catalyst Loading | 1 - 5 mol% | Higher loadings may be necessary for challenging substrates. |
| Base Equiv. | 2.0 - 3.0 | To drive the transmetalation step to completion. |
| Solvent Ratio (Org:H₂O) | 3:1 to 5:1 | Balances solubility of organic and inorganic components. |
| Temperature | 80 - 120 °C | Necessary to promote oxidative addition of the aryl chloride. |
| Reaction Time | 2 - 24 hours | Dependent on substrate reactivity and reaction temperature. |
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls, consider increasing the temperature, catalyst loading, or switching to a more active catalyst system (e.g., a more electron-rich ligand). Ensure the base is of good quality and sufficiently anhydrous if required by the specific conditions.
-
Protodeboronation: The undesired cleavage of the C-B bond can be a significant side reaction. Using the more stable pinacol ester helps to mitigate this.[5][6] If protodeboronation of the coupling partner is an issue, using anhydrous conditions and a non-aqueous base/solvent system may be beneficial.
-
Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic ester or two molecules of the aryl halide can occur. This is often minimized by using the correct stoichiometry and a highly active catalyst that favors the cross-coupling pathway.
-
Ligand Selection: For sterically hindered substrates, ligands with a larger bite angle may be required to facilitate reductive elimination.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of complex molecules containing the valuable 2-chloro-5-(trifluoromethyl)phenyl moiety. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and purity of their desired products. The protocol and insights provided in this guide serve as a robust starting point for the successful application of this important building block in pharmaceutical and materials science research.
References
- MySkinRecipes. This compound.
- Chem 115 Myers. The Suzuki Reaction.
- ACS Publications. Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium | Organic Letters.
-
Wikipedia. Suzuki reaction. [Link]
- ACS Publications. Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection | The Journal of Organic Chemistry.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- ACS Publications.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Macmillan Group. B-Alkyl Suzuki Couplings.
-
NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
- ACS Publications. Efficient Dendritic Diphosphino Pd(II) Catalysts for the Suzuki Reaction of Chloroarenes | Organic Letters.
-
NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Green Chemistry (RSC Publishing). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
-
ResearchGate. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
-
The Royal Society of Chemistry. Supporting Information 22-01-15. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
Boron Molecular. 2-Trifluoromethylphenylboronic acid, pinacol ester. [Link]
-
Semantic Scholar. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. [Link]
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- 7. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
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Application Notes and Protocols for the Synthesis of Novel Biaryl Compounds with 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Trifluoromethylated Biaryls
The biaryl motif is a cornerstone in medicinal chemistry and materials science, forming the core structure of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The introduction of a trifluoromethyl (-CF3) group into these scaffolds can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after modification in drug design. 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester is a key building block for forging these valuable structures through robust and versatile cross-coupling methodologies.[1] Its pinacol ester form offers enhanced stability and ease of handling compared to the corresponding boronic acid.
This guide provides a comprehensive overview and detailed protocols for the application of this compound in the synthesis of novel biaryl compounds, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings, provide a step-by-step experimental workflow, and address common challenges and troubleshooting strategies.
Core Principles: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound (like our pinacol ester) and an organic halide or triflate.[2] The reaction generally proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
The choice of catalyst, ligand, base, and solvent is critical for the success of the coupling, especially when dealing with electronically demanding substrates such as this compound and various aryl chlorides. The electron-withdrawing nature of the trifluoromethyl and chloro groups on the boronic ester can influence the reaction kinetics and side-product formation.
Experimental Protocol: Synthesis of a Model Biaryl Compound
This protocol details the synthesis of 2-chloro-5-(trifluoromethyl)-1,1'-biphenyl from this compound and chlorobenzene. This serves as a representative example that can be adapted for a range of aryl and heteroaryl halides.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., chlorobenzene)
-
Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Base: Sodium phosphate (Na3PO4) or potassium carbonate (K2CO3)
-
Solvent: 1,4-Dioxane and water (4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Nitrogen or Argon gas for inert atmosphere
Reaction Setup and Workflow:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl2, 3 mol%), and the base (e.g., Na3PO4, 3.0 eq).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water and degas it by bubbling with inert gas for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3][4]
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Mechanistic Insights: The Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for optimizing reaction conditions and troubleshooting. The generally accepted catalytic cycle is depicted below.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.[2]
-
Transmetalation: The organic group from the boronic ester (Ar') is transferred to the palladium center, displacing the halide. This step requires activation of the boronic ester by a base. The pinacol ester can undergo transmetalation directly without prior hydrolysis.[5][6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst to continue the cycle.
Data Presentation: Expected Yields
The yield of the Suzuki-Miyaura coupling can vary significantly depending on the specific aryl halide used. The following table provides a general expectation for yields based on literature precedents for similar electronically-demanding systems.[1][3][7]
| Aryl Halide Partner (Ar-X) | Electronic Nature | Steric Hindrance | Expected Yield Range |
| 4-Iodoanisole | Electron-donating | Low | 85-95% |
| 4-Bromoacetophenone | Electron-withdrawing | Low | 70-85% |
| 2-Chloropyridine | Electron-deficient | Moderate | 60-75% |
| 1-Bromo-2,6-dimethylbenzene | Electron-donating | High | 40-60% |
Troubleshooting and Field-Proven Insights
Even with a robust protocol, challenges can arise. Below are common issues and their potential solutions.
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique; use a fresh batch of catalyst. Consider a more active catalyst/ligand system (e.g., Buchwald-type ligands for challenging aryl chlorides). |
| Poor solubility of reagents | Try a different solvent system (e.g., DMF, THF/water). | |
| Protodeboronation | Degradation of the boronic ester | This is a known issue with electron-deficient boronic esters.[5] Use milder bases like KF or CsF. Ensure the reaction is not heated for an unnecessarily long time. Consider switching the coupling partners if synthetically feasible.[8] |
| Homocoupling of Boronic Ester | Oxygen contamination | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| Difficult Purification | Co-elution of byproducts | Optimize chromatography conditions (different solvent systems, different stationary phases). Consider a recrystallization step if the product is a solid. |
References
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
-
Kollár, L., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
-
Firouzabadi, H., et al. (2014). Suzuki–Miyaura reaction of aryl halides with boronic acids and pinacol esters promoted by Pd nanoparticles supported on magnetic Fe3O4 nanoparticles modified with agarose (Pd@agarose–Fe3O4). ResearchGate. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Unpublished manuscript. [Link]
-
Lamola, J. L., et al. (2024). Application of Biaryl Phosphacycles in Palladium‐Catalysed Suzuki‐Miyaura Cross‐Coupling Reactions of Aryl Chlorides. ResearchGate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Li, Y., et al. (2018). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Matos, J., et al. (2018). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
-
Reddy, V. P., et al. (2007). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. PubMed. [Link]
-
Torvisco, A., et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
-
Reddit. (2022). Struggling with Suzuki Reaction. r/Chempros. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]
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- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. reddit.com [reddit.com]
The Strategic Application of 2-Chloro-5-(trifluoromethyl)phenylboronic Acid Pinacol Ester in Modern Synthesis
Introduction: A Uniquely Positioned Building Block
In the landscape of pharmaceutical and materials science research, the ability to precisely construct complex molecular architectures is paramount. 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester has emerged as a key building block of significant strategic value. Its utility stems from the unique combination of three distinct functionalities integrated into a single, stable, and reactive scaffold: a trifluoromethyl group, a chloro substituent, and a pinacol boronic ester.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent. We will delve into the causality behind its application, particularly in the context of palladium-catalyzed cross-coupling reactions, and provide a detailed, field-proven protocol for its successful implementation.
Physicochemical Profile & Handling
A thorough understanding of a reagent's properties is the foundation of its effective use. The pinacol ester form offers enhanced stability compared to the corresponding free boronic acid, making it easier to handle and store.[1] However, like all boronic esters, it is sensitive to hydrolysis and should be handled under dry conditions.[1]
| Property | Value | Reference |
| CAS Number | 1146214-95-0 | [2] |
| Molecular Formula | C₁₃H₁₅BClF₃O₂ | [2] |
| Molecular Weight | 306.52 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 326.4 ± 42.0 °C (Predicted) | [2] |
| Density | 1.23 ± 0.1 g/mL (Predicted) | [2] |
| Storage | 2-8°C, under dry, inert atmosphere | [1][2] |
The Trifecta of Functionality: A Strategic Analysis
The power of this compound lies in the synergistic interplay of its substituents. Each element serves a distinct and critical purpose in molecular design and synthesis.
The Trifluoromethyl (CF₃) Group: A Bioisostere for Enhanced Drug Properties
The trifluoromethyl group is a cornerstone of modern medicinal chemistry.[3] Its incorporation into a drug candidate is a well-established strategy to enhance key pharmacokinetic and pharmacodynamic properties.[4][5][6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by enzymes like Cytochrome P450.[5] This can significantly increase a drug's half-life and bioavailability.
-
Lipophilicity: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can improve a molecule's ability to permeate cell membranes and access biological targets.[5]
-
Binding Affinity: The strong electron-withdrawing nature and steric bulk of the CF₃ group can alter the electronic properties of the aromatic ring, leading to enhanced binding interactions with target proteins through electrostatic or hydrophobic interactions.[4][5]
The Pinacol Boronic Ester: Stability Meets Reactivity
While boronic acids are foundational to Suzuki-Miyaura coupling, their pinacol ester derivatives are often preferred in complex, multi-step syntheses.[7]
-
Enhanced Stability: Pinacol esters are generally more stable, crystalline solids with a longer shelf-life compared to their corresponding boronic acids.[1] They are less prone to side reactions like protodeboronation (loss of the boron group) under basic reaction conditions.[7]
-
Controlled Reactivity: While boronic acids can sometimes be more reactive, the stability of pinacol esters allows for more controlled and reproducible reaction outcomes, which is critical in process development and scale-up.[8]
-
Purification Advantages: Pinacol esters are less polar than boronic acids, often simplifying purification by standard chromatographic techniques.
The Chloro (Cl) Group: A Handle for Sequential Functionalization
The chloro substituent provides an additional reactive site, enabling sequential, site-selective cross-coupling reactions. Given that the C-Cl bond is generally less reactive in palladium-catalyzed couplings than C-Br or C-I bonds, it is possible to selectively couple at a different position on the molecule first, leaving the chloro group intact for a subsequent transformation under more forcing conditions.[9] This allows for the efficient and controlled build-up of molecular complexity from a single starting material.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for constructing biaryl scaffolds common in pharmaceuticals.[2][10] this compound is an ideal coupling partner for this transformation.
Catalytic Cycle Overview
The reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for the activation of the boronic ester, facilitating the transmetalation step.
Sources
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- 2. This compound [myskinrecipes.com]
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- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
preventing protodeboronation of 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester
Technical Support Center: 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this valuable synthetic building block. The presence of both a chloro and a trifluoromethyl group makes this reagent highly useful for introducing moieties that can enhance metabolic stability and lipophilicity in target molecules[1].
However, the very electronic properties that make this reagent attractive also render it susceptible to a common and often frustrating side reaction: protodeboronation. This guide provides in-depth troubleshooting strategies, mechanistic explanations, and preventative protocols to help you minimize this undesired pathway and maximize the yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant byproduct with a mass corresponding to 1-chloro-4-(trifluoromethyl)benzene in my Suzuki reaction. What is happening?
A: You are observing the product of protodeboronation, an undesired side reaction where the C–B (carbon-boron) bond of your boronic ester is cleaved and replaced with a C–H (carbon-hydrogen) bond[2][3]. This is a known issue, particularly for electron-deficient arylboronic esters like yours, where the electron-withdrawing trifluoromethyl group exacerbates the problem[4].
Q2: I thought using a pinacol ester was supposed to increase stability and prevent this?
A: While pinacol esters are generally more stable than their corresponding boronic acids, they are not immune to protodeboronation, especially under the basic and often aqueous conditions required for Suzuki-Miyaura coupling[5][6]. The pinacol group provides steric hindrance and reduces the Lewis acidity at the boron center, but under reaction conditions, it can hydrolyze to the boronic acid, which then undergoes protodeboronation. The stability imparted by esterification is nuanced and does not guarantee immunity[5].
Q3: My yields are consistently low, even after extensive purification. Is protodeboronation the likely culprit?
A: Yes, low yield is the primary consequence of protodeboronation. The boronic ester is consumed by this non-productive pathway, reducing the amount available for the desired cross-coupling reaction[2]. If you have confirmed the identity of your desired product and are confident in your purification, the loss of starting material to the protodeboronated byproduct is the most probable cause of low yields[7].
Q4: Should I use a stronger or weaker base to solve this problem?
A: You should almost always screen weaker bases. Protodeboronation is frequently accelerated under basic conditions, particularly with strong bases like hydroxides (e.g., NaOH, KOH)[3][8]. Milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often more suitable as they are basic enough to facilitate the Suzuki catalytic cycle but less aggressive in promoting the undesired C-B bond cleavage.
Troubleshooting Guide: From Diagnosis to Solution
Symptom 1: High Levels of Protodeboronated Byproduct
If GC-MS or LC-MS analysis confirms the presence of 1-chloro-4-(trifluoromethyl)benzene, it is definitive evidence of protodeboronation. The core issue is that the rate of protodeboronation is competitive with, or even faster than, the rate of your desired Suzuki-Miyaura coupling.
The protodeboronation of arylboronic acids is highly pH-dependent[3][9]. Under the basic conditions of the Suzuki coupling, the boronic acid (or its ester, following hydrolysis) forms a more reactive boronate species (e.g., [ArB(OH)₃]⁻)[3]. For highly electron-deficient systems, this boronate can be unstable and undergo cleavage. The presence of ortho-substituents, such as the chloro group in your reagent, is known to dramatically accelerate base-mediated protodeboronation[8][10][11]. Water, typically present in the reaction, then serves as the proton source to complete the C-H bond formation[2][12].
The goal is to favor pathway [3b] over [3a]. This can be achieved by carefully tuning the reaction parameters.
1. Optimize the Base: This is the most critical first step.
| Base | pKa (Conjugate Acid) | Typical Use & Rationale |
| Strong Bases | ||
| NaOH, KOH | ~15.7 | Avoid. High basicity strongly promotes protodeboronation, especially for electron-deficient substrates.[3][8] |
| Moderate Bases | ||
| K₃PO₄ | ~12.3 | A good starting point. Often effective without being overly harsh. |
| Cs₂CO₃ | ~10.3 | Often enhances reaction rates due to the solubility of its salts. Can be very effective in suppressing side reactions. |
| K₂CO₃ | ~10.3 | A standard, cost-effective choice. Milder than phosphates and hydroxides. |
| Weak Bases | ||
| NaHCO₃ | ~10.3 (first pKa) | Can be effective in very sensitive systems where other bases fail. |
Protocol 1: Screening Reaction Bases
-
Set up four identical reactions in parallel vials. Use your standard Suzuki conditions (Pd catalyst, ligand, solvent, aryl halide, and boronic ester).
-
To each vial, add a different base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, and your original base as a control). Use 2-3 equivalents of each.
-
Run the reactions at the lowest temperature known to be effective for your coupling (e.g., 80 °C).
-
Monitor the reactions by LC-MS or GC-MS at regular intervals (e.g., 1h, 4h, 16h), quantifying the ratio of desired product to the protodeboronated byproduct.
-
Select the base that provides the highest ratio of product to byproduct.
2. Adjust the Solvent System and Water Content:
Water is often required for the hydrolysis of the boronate ester to the boronic acid and for the efficacy of inorganic bases. However, it is also the proton source for protodeboronation[12][13].
-
Recommendation: Do not run the reaction under strictly anhydrous conditions unless using a specialized protocol, as this can stall the catalytic cycle[14]. Instead, control the amount of water. A common starting point is a 10:1 to 4:1 ratio of organic solvent to water (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O)[7]. If protodeboronation is severe, try reducing the water content further.
3. Lower the Reaction Temperature:
Like most reactions, protodeboronation is accelerated at higher temperatures[13].
-
Recommendation: Determine the lowest possible temperature that allows the Suzuki coupling to proceed at a reasonable rate. Even a reduction from 100 °C to 80 °C can significantly favor the desired reaction over the decomposition pathway.
Preventative Strategies & Best Practices
For systems that are exceptionally prone to protodeboronation, a proactive approach is required. The most robust strategy is to use a more stable derivative that engages in "slow release" of the boronic acid.
Advanced Strategy: In Situ Generation from a Potassium Trifluoroborate Salt
Potassium aryltrifluoroborates (ArBF₃K) are highly stable, crystalline solids that are much more resistant to premature protodeboronation[2][15]. Under aqueous basic conditions, they slowly hydrolyze to release the boronic acid in situ, keeping its standing concentration low and minimizing the opportunity for the undesired side reaction[2][6][16].
Sources
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- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
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- 5. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
how to optimize catalyst loading for reactions with 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the challenging substrate, 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester. Due to its unique electronic and steric properties, this reagent requires careful optimization of reaction conditions, particularly catalyst loading, to achieve high yields and purity.
The electron-withdrawing nature of the trifluoromethyl group, combined with the steric hindrance from the ortho-chloro substituent, makes this boronic ester a less reactive coupling partner.[1] This guide is designed to help you navigate these challenges by explaining the causality behind experimental choices and providing validated protocols.
Troubleshooting Guide: From Low Yield to Successful Coupling
This section addresses common problems encountered during the optimization process in a simple question-and-answer format.
Question 1: My reaction shows very low or no conversion to the desired product. Where should I start?
Answer: Low conversion with this substrate is a common starting point. The issue typically stems from inefficient catalyst turnover, which can be traced back to several factors related to the challenging nature of the boronic ester.
Primary Cause: Slow Transmetalation and/or Reductive Elimination. The electron-deficient phenyl ring on your boronic ester significantly slows the transmetalation step—the transfer of the aryl group from boron to the palladium center. Furthermore, steric hindrance from the ortho-chloro group can impede both transmetalation and the final reductive elimination step.
Recommended Solutions:
-
Increase Catalyst Loading Systematically: While the goal is to use minimal catalyst, starting with a slightly higher loading can overcome initial reactivity barriers. If your initial run was at 1 mol%, try increasing it to 2 mol% and then 3 mol%. This can often reveal whether the catalytic cycle is viable before further optimization. Catalyst loading can range from 0.5–2.5 mol% in many optimization procedures.[2]
-
Select a More Active Ligand: Standard ligands like PPh₃ are often insufficient for this substrate. Use electron-rich and sterically bulky phosphine ligands, which are designed to accelerate both oxidative addition and reductive elimination.[3]
-
Top Choices: Buchwald ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling sterically hindered and electron-deficient partners.[4]
-
Pd-to-Ligand Ratio: For monodentate ligands like those mentioned, maintain a palladium-to-ligand ratio of 1:2 to 1:4 to ensure the active catalytic species is formed and stabilized.[4]
-
-
Choose an Appropriate Palladium Precatalyst: The choice of Pd source matters.
-
Pd(0) sources like Pd₂(dba)₃ are often effective as they do not require an in-situ reduction step.
-
Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) are also common but must be efficiently reduced to the active Pd(0) state. The reaction mixture turning black immediately can sometimes indicate rapid precipitation of inactive palladium black, suggesting a ligand stabilization issue.[5]
-
Question 2: My reaction stalls, leaving significant amounts of starting material even after extended reaction times. What is causing this?
Answer: Reaction stalling is a classic sign of catalyst deactivation. The active Pd(0) species is sensitive and can be poisoned or aggregate into an inactive state, particularly under the demanding conditions (e.g., higher temperatures) often required for challenging substrates.
Primary Cause: Catalyst Deactivation or Poisoning.
Recommended Solutions:
-
Rigorous Degassing is Non-Negotiable: Oxygen is a potent poison for Pd(0) catalysts, leading to the formation of palladium oxides and promoting unwanted side reactions like the homocoupling of boronic esters.[4][6]
-
Procedure: Degas your solvent(s) thoroughly before use by sparging with an inert gas (argon or nitrogen) for at least 20-30 minutes.[6] For maximum efficiency, use the freeze-pump-thaw method (three cycles).
-
Reaction Setup: Assemble your reaction vessel under a positive pressure of inert gas. Add the catalyst and ligand last, under a blanket of inert gas.
-
-
Evaluate Product Inhibition: In some cases, the product itself can coordinate to the palladium center more strongly than the starting materials, leading to catalyst sequestration and deactivation.[7] If you suspect this, try running the reaction at a higher dilution or consider a flow chemistry setup where the product is continuously removed from the catalyst bed.[8]
-
Check Reagent Purity: Impurities in your starting materials, base, or solvent can act as catalyst poisons. Ensure you are using high-purity, anhydrous solvents and finely powdered, dry bases.[4]
Question 3: I am observing significant side products, mainly homocoupling of the boronic ester and/or protodeboronation. How can I minimize these?
Answer: The formation of these side products points to specific flaws in the reaction conditions that favor off-cycle pathways over the desired cross-coupling.
Cause 1: Protodeboronation (Replacement of C-B bond with C-H). Electron-deficient boronic esters are particularly susceptible to protodeboronation, a reaction where the boronic ester is hydrolyzed and replaced by a proton from water or other protic sources. This is often accelerated by strong bases and high temperatures.[9]
-
Solution:
-
Use a Milder Base: Switch from strong bases like NaOH or KOtBu to milder options such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4] These provide sufficient basicity to activate the boronic ester for transmetalation without aggressively promoting protodeboronation.
-
Control Water Content: While a small amount of water can be beneficial for Suzuki couplings involving boronic acids, pinacol esters can often react directly without prior hydrolysis.[9][10] Try reducing the amount of water or using a strictly anhydrous solvent system (e.g., dioxane, toluene, or DMF) with a base like KF or CsF.
-
Cause 2: Homocoupling (Dimerization of the Boronic Ester). This side reaction is almost always promoted by the presence of oxygen, which can interfere with the catalytic cycle.
-
Solution:
-
As detailed in the previous question, ensure your degassing and inert atmosphere techniques are impeccable.[6] Homocoupling is a direct indicator that oxygen has entered your system.
-
Data & Conditions Summary
The table below summarizes recommended starting points for optimizing reactions with this compound.
| Parameter | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a direct Pd(0) source. Pd(OAc)₂ is stable but requires in-situ reduction. |
| Ligand | XPhos, SPhos, RuPhos | Electron-rich, bulky ligands are essential for activating this hindered, electron-deficient substrate.[4] |
| Catalyst Loading | 1-3 mol% (for screening) | Start higher to overcome the activation barrier, then optimize downwards to reduce cost. |
| Pd:Ligand Ratio | 1:2.2 (for monodentate) | Ensures sufficient ligand is present to form the active L₂Pd(0) species and prevent aggregation. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Milder bases minimize the risk of protodeboronation, a common side reaction for this substrate type.[4] |
| Solvent | Dioxane, Toluene, or 2-MeTHF | Often used with a small amount of water (e.g., 10:1 ratio), but anhydrous conditions can also be effective.[4] |
| Temperature | 80-110 °C | Higher temperatures are often needed but increase the risk of catalyst decomposition. Monitor closely. |
Experimental Protocols
Protocol 1: Catalyst System Screening Workflow
This protocol describes a parallel screening experiment to efficiently identify the optimal catalyst, ligand, and loading for your specific aryl halide coupling partner.
-
Array Setup: In an inert atmosphere glovebox, arrange an array of reaction vials. To each vial, add the aryl halide (0.1 mmol, 1.0 equiv) and this compound (0.12 mmol, 1.2 equiv).
-
Base Addition: Add the chosen base (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv) to each vial.
-
Catalyst/Ligand Stock Solutions: Prepare stock solutions of your palladium source (e.g., Pd(OAc)₂) and various ligands (e.g., XPhos, SPhos) in degassed solvent (e.g., dioxane). This ensures accurate dispensing of small quantities.
-
Catalyst Addition:
-
For a 2 mol% screen, add the appropriate volume of the Pd/Ligand stock solution to each vial to achieve the target loading (e.g., 2 µmol Pd, 4.4 µmol Ligand).
-
Vary the ligand type across the array. Include a control reaction with a common ligand like PPh₃ to benchmark performance.
-
-
Reaction Execution: Add degassed solvent to each vial to reach the desired concentration (e.g., 0.1 M). Seal the vials, remove them from the glovebox, and place them in a preheated aluminum block on a stirrer plate at the desired temperature (e.g., 100 °C).
-
Monitoring and Analysis: After a set time (e.g., 4, 12, or 24 hours), cool the reactions. Take a small aliquot from each, dilute, filter, and analyze by LC-MS or GC-MS to determine conversion and identify the most promising conditions.
Diagram: Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and solving common issues.
Caption: Decision tree for troubleshooting failed Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: What is a good starting catalyst loading for this specific boronic ester? A: Given its challenging nature, starting your screen at 1.5-2.0 mol% is advisable. If you see promising conversion, you can then attempt to lower the loading to 1.0 mol%, 0.5 mol%, or even lower for process efficiency. A range of 0.5-2.5 mol% is common for optimization studies.[2]
Q2: Why are bulky, electron-rich phosphine ligands so critical here? A: They address the two main bottlenecks of the catalytic cycle for this substrate. The high electron density on the ligand makes the palladium center more nucleophilic, which accelerates the rate-limiting oxidative addition step with the aryl halide.[3] The steric bulk promotes the final reductive elimination step, preventing catalyst decomposition and releasing the product.
Q3: Can I use a boronic acid instead of the pinacol ester? A: Yes, however, 2-Chloro-5-(trifluoromethyl)phenylboronic acid is significantly less stable than its pinacol ester counterpart. It is more prone to dehydration to form boroxines and is highly susceptible to protodeboronation.[1] The pinacol ester provides greater stability, shelf-life, and often, more reproducible results, despite potentially being slightly less reactive.[9][11]
Q4: Is water required for the reaction when using a pinacol ester? A: Not always. While boronic acids typically require base and water to form the active boronate species, studies have shown that boronic esters can undergo transmetalation directly without prior hydrolysis.[9] In fact, for a substrate prone to protodeboronation, minimizing or eliminating water can be beneficial. Anhydrous conditions with a base like K₃PO₄ should be part of your optimization screen.
Diagram: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction and highlights where catalyst optimization is crucial.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666. Available from: [Link]
-
Gao, Y., et al. (2022). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 26(8), 2253–2277. Available from: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(22), 7158–7168. Available from: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
-
MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Retrieved from [Link]
Sources
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- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound [myskinrecipes.com]
Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Trifluoromethyl-Containing Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting strategies for a persistent challenge in modern synthetic chemistry: catalyst deactivation in reactions involving trifluoromethyl (CF₃) groups. The unique electronic properties of the CF₃ group, while beneficial for drug candidates, often introduce specific pathways for catalyst inactivation.[1] This document moves beyond generic advice to offer a structured, in-depth resource based on mechanistic understanding and field-proven solutions.
Section 1: Frequently Asked Questions (FAQs) - The "Why"
This section addresses foundational questions about why trifluoromethyl-containing substrates pose a unique challenge to catalytic systems.
Q1: Why are catalysts more susceptible to deactivation when using CF₃-containing substrates?
A1: The trifluoromethyl group is one of the most strongly electron-withdrawing groups in organic chemistry. This property, coupled with the high strength of the C-F bond, creates several challenges:
-
Electronic Perturbation: The CF₃ group can significantly alter the electron density of the substrate, which in turn can affect its interaction with the catalyst's active site. This may lead to stronger-than-desired binding (poisoning) or alter the redox potential of the catalytic cycle, opening up undesired reaction pathways.
-
Generation of Aggressive Byproducts: While the C-F bond is strong, catalytic reactions can create environments where C-F bond activation or decomposition of CF₃-containing reagents occurs. This can release fluoride ions (F⁻) or trifluoromethyl radicals (•CF₃). Fluoride, in particular, can attack catalyst supports (e.g., silica, alumina) or form highly stable, inactive metal-fluoride complexes.[2][3]
-
Harsh Reaction Conditions: The inertness of certain C-H or C-X bonds adjacent to a CF₃ group often necessitates higher reaction temperatures or more reactive reagents, increasing the likelihood of thermal degradation (sintering) or coke formation.[4]
Q2: What are the most common modes of deactivation observed in these reactions?
A2: While any deactivation mechanism is possible, reactions with CF₃-substrates are particularly prone to three main types: chemical poisoning, fouling, and thermal degradation.[5]
-
Chemical Poisoning: This occurs when species bind strongly to the active sites.[6] In this context, fluoride ions are a primary suspect, but strongly coordinating solvents or additives can also act as poisons.
-
Fouling (Coking): The formation of carbonaceous deposits on the catalyst surface blocks active sites and pores.[4] This is often exacerbated by the higher temperatures required for activating recalcitrant CF₃-substrates.
-
Ligand/Catalyst Degradation: In some advanced catalytic cycles, such as photoredox catalysis, the intended reactive intermediate (e.g., •CF₃ radical) can attack the catalyst's own organic ligand, leading to an irreversible breakdown of the catalytic system.[7]
Q3: Is the source of the trifluoromethyl group (e.g., CF₃I, TESCF₃, Umemoto's reagent) important for catalyst stability?
A3: Absolutely. The choice of CF₃ source dictates the potential byproducts and intermediates in the reaction, which directly impacts catalyst stability.[2][8]
-
Radical Sources (e.g., CF₃I): These can initiate radical chain reactions. While effective for trifluoromethylation, the generated •CF₃ can also participate in non-productive pathways, including attacking the catalyst itself.[2]
-
Nucleophilic Sources (e.g., TESCF₃, Ruppert's Reagent): These require an activator, often a fluoride source.[9] While this allows for controlled generation of the active CF₃⁻ equivalent, excess fluoride can be a potent poison to the catalyst system.
-
Electrophilic Sources (e.g., Umemoto's reagents): These are powerful but can also undergo side reactions or degradation that may affect the catalyst.[7] Understanding the decomposition pathways of your chosen reagent is critical for anticipating and mitigating deactivation.
Section 2: Troubleshooting Guide - From Observation to Solution
This guide provides a systematic approach to diagnosing and resolving catalyst deactivation during your experiment.
Issue 1: Reaction is sluggish from the start or stalls at low conversion.
Potential Cause: Catalyst Poisoning.
Explanation: A poison is present from the beginning of the reaction, blocking active sites before the catalytic cycle can efficiently proceed. This is distinct from gradual deactivation.
Troubleshooting Workflow:
Caption: Two primary pathways for catalyst deactivation by fluoride ions.
Mitigation Strategies:
-
Use a Fluoride-Resistant Support: If using a supported catalyst, switch from silica or alumina to a more robust support like carbon or a polymeric resin.
-
Stoichiometric Control: Carefully control the stoichiometry of any fluoride-containing activators to avoid having a large excess present in the reaction.
-
Ligand Design: Employ bulky or electron-donating ligands that can shield the metal center and disfavor the formation of a stable metal-fluoride bond. [3]
Section 3: Advanced Solutions & Catalyst Regeneration
When standard troubleshooting is insufficient, more advanced techniques may be required.
Catalyst Regeneration
For catalysts deactivated by fouling or certain types of chemical poisoning, regeneration can be a cost-effective solution. [6] Comparison of Regeneration Techniques
| Technique | Target Deactivation | Procedure | Pros | Cons |
| Solvent Washing | Soluble foulants, strongly adsorbed species. | Washing the catalyst with an appropriate solvent at elevated temperatures. [10] | Simple, mild, can be done in situ. | Ineffective for coke or irreversible poisons. |
| Calcination | Coke/carbon deposits. | Controlled heating of the catalyst in a dilute stream of air or oxygen. [11] | Highly effective for removing coke. | Can cause sintering if not carefully controlled; risk of HF generation with fluorinated residues. [4][11] |
| Acid/Base Washing | Metal-based poisons (e.g., alkali metals), some inorganic deposits. | Leaching the catalyst with a dilute acid or base solution. [12][13] | Can selectively remove specific poisons. | May also leach active metals or damage the support. [12] |
| Chemical Treatment | Reversible chemical poisoning. | Treatment with specific chemical agents (e.g., mild reduction or oxidation) to restore the active site. [6] | Can restore catalyst to near-fresh activity. | Highly specific to the catalyst and poison. |
Detailed Protocol: Regeneration of a Coked Palladium on Carbon (Pd/C) Catalyst
Disclaimer: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment. High temperatures and potentially hazardous gases are involved.
-
Solvent Wash (Pre-treatment):
-
Place the spent, coked catalyst in a flask.
-
Add a solvent (e.g., toluene or xylenes) capable of dissolving organic residues.
-
Stir or sonicate the slurry for 30-60 minutes.
-
Filter the catalyst, wash with fresh solvent, and dry thoroughly under vacuum.
-
Causality: This step removes soluble organic foulants, reducing the total amount of material that needs to be burned off in the next step.
-
-
Calcination (Coke Removal):
-
Place the dried catalyst in a quartz tube furnace.
-
Begin purging the tube with an inert gas (N₂ or Ar).
-
Slowly heat the furnace to 250-300°C under the inert atmosphere to desorb any remaining volatile compounds.
-
Once at temperature, switch the gas flow to a dilute mixture of air in nitrogen (e.g., 2-5% air). CAUTION: Do not use pure air, as the exothermic combustion of coke can cause a temperature runaway and severe sintering. [4] * Hold at this temperature for 2-4 hours or until CO₂ is no longer detected in the off-gas (if monitoring).
-
Switch the gas back to inert and cool the furnace to room temperature.
-
Causality: The controlled oxidation burns the carbonaceous deposits into CO and CO₂, clearing the catalyst surface and pores. [11]
-
-
Re-reduction (Activation):
-
The calcination step will likely oxidize the palladium surface (Pd → PdO). The active Pd(0) state must be restored.
-
With the catalyst still in the furnace at room temperature, switch the gas to a dilute hydrogen mixture (e.g., 5% H₂ in N₂).
-
Slowly heat to 100-150°C and hold for 1-2 hours.
-
Cool to room temperature under the hydrogen atmosphere.
-
Finally, switch back to an inert atmosphere to passivate the catalyst before handling. The regenerated catalyst is now ready for use.
-
Causality: Hydrogen reduces the inactive palladium oxide back to the catalytically active metallic palladium.
-
References
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- Technical Support Center: Catalyst Deactivation in 3-(3-Methylphenyl)propionaldehyde Reactions. Benchchem.
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- Biswas, S., et al. (2013). Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex. Journal of the American Chemical Society, 135(44), 16376–16379.
- Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Special Issue on Catalyst Deactivation and Regener
- Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogen
- Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.
- Catalysis for Fluorination and Trifluoromethylation. (2012).
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.
- The Journal of Organic Chemistry.
- Regeneration of the Deactivated SCR Catalysts.
- Advances in Catalyst Deactivation and Regener
- Catalytic trifluoromethylation of uracil to 5-trifluoromethyluracil by use of CF3I and its industrial applications. (2000).
- Trifluoromethyl
- The regeneration of deactivated hydrotreating c
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Validation & Comparative
A Senior Application Scientist's Guide to NMR Analysis of 2-Chloro-5-(trifluoromethyl)phenylboronic Acid Pinacol Ester and its Suzuki-Miyaura Coupling Products
Introduction: The Critical Role of NMR in Modern Synthesis
In the landscape of pharmaceutical and materials science research, 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester stands as a crucial building block. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, allows for the efficient construction of complex biaryl structures—a common motif in bioactive molecules.[1][2] The success of these synthetic endeavors, however, is not merely in the execution of the reaction but in the rigorous, unambiguous characterization of its outcome.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this analytical process.[3][4] It offers an unparalleled, non-destructive window into the molecular structure, allowing for the precise identification of reactants, products, intermediates, and impurities. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of this compound against a representative Suzuki-Miyaura coupling product. We will explore the causal relationships between molecular structure and spectral features and provide a robust, field-tested protocol for reaction monitoring.
Part 1: NMR Fingerprinting of the Starting Material
Understanding the NMR spectrum of the starting material is the essential baseline for any reaction analysis. The structure of this compound contains several key features that give rise to a distinct NMR signature.
¹H NMR Spectrum Analysis:
The proton NMR spectrum is defined by two main regions: the aromatic region and the aliphatic region.
-
Aromatic Protons (δ 7.5-8.0 ppm): The phenyl ring possesses three protons. Their chemical shifts are significantly influenced by the surrounding electron-withdrawing groups (EWG): the chloro (-Cl) and trifluoromethyl (-CF₃) groups, and the boronic ester. EWGs deshield nearby protons, shifting their resonance downfield (to a higher ppm value).[5] The expected splitting pattern, based on spin-spin coupling with neighboring protons, will be complex, likely appearing as a series of doublets and doublet of doublets.
-
Pinacol Protons (δ ~1.35 ppm): The pinacol protecting group has four equivalent methyl groups, containing a total of 12 protons. Due to their chemical equivalence and the absence of adjacent protons, they appear as a sharp, intense singlet.[6] This signal is an excellent diagnostic marker for the presence of the pinacol ester.
¹³C NMR Spectrum Analysis:
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.
-
Aromatic Carbons (δ 120-140 ppm): The six aromatic carbons will each give a distinct signal. The carbon directly bonded to the boron atom (ipso-carbon) is often broad or of low intensity and its chemical shift is difficult to predict precisely without experimental data. The carbons bonded to the -Cl and -CF₃ groups will have their shifts influenced by the electronegativity and anisotropic effects of these substituents. The CF₃ group itself will appear as a quartet due to coupling with the three fluorine atoms.[7]
-
Pinacol Carbons (δ ~84 ppm and ~25 ppm): The pinacol group shows two distinct carbon signals. The two quaternary carbons bonded to oxygen appear around δ 84 ppm, while the four equivalent methyl carbons resonate upfield around δ 25 ppm.[6]
Part 2: Comparative Analysis: A Suzuki-Miyaura Reaction Case Study
To illustrate the power of comparative NMR analysis, we will examine the Suzuki-Miyaura coupling of our starting material with 4-methoxyphenylboronic acid. This reaction creates a new carbon-carbon bond, fundamentally altering the molecule's electronic and structural properties, which is directly reflected in the NMR spectrum.[8][9]
Reaction: this compound + 4-methoxyphenylboronic acid → 2-(4-methoxyphenyl)-4-(trifluoromethyl)-1-chlorobenzene
Key Spectral Transformations:
-
Disappearance of the Pinacol Singlet: The most telling sign of a successful reaction is the complete disappearance of the intense ¹H NMR singlet at ~1.35 ppm. This indicates the consumption of the boronic ester.
-
Emergence of New Aromatic Signals: The formation of the biaryl product introduces a new aromatic ring. The ¹H NMR spectrum will become more complex in the aromatic region (δ 6.9-8.2 ppm), showing signals for the protons on both phenyl rings. The protons on the methoxy-substituted ring will typically appear further upfield, including a characteristic singlet for the methoxy (-OCH₃) group around δ 3.8 ppm.
-
Shift in Aromatic Proton Environment: The protons on the original trifluoromethyl-substituted ring will experience a change in their chemical environment due to the new aryl substituent, leading to predictable shifts in their resonance and coupling patterns.
-
¹³C NMR Complexity: The ¹³C spectrum of the product will show an increased number of signals in the aromatic region, corresponding to the carbons of the newly introduced methoxyphenyl ring.[10][11] The appearance of the methoxy carbon at ~55 ppm is a key diagnostic signal.
Data Summary: Starting Material vs. Product
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Starting Material | ~1.35 (s, 12H, pinacol CH₃)7.5-8.0 (m, 3H, Ar-H) | ~24.8 (pinacol CH₃)~84.1 (pinacol C-O)~123.5 (q, J=273 Hz, CF₃)125-140 (Ar-C) |
| Biaryl Product | ~3.85 (s, 3H, -OCH₃)~7.0 (d, 2H, Ar-H)~7.5-8.2 (m, 5H, Ar-H) | ~55.5 (-OCH₃)~114.5 (Ar-C)~123.4 (q, J=273 Hz, CF₃)125-160 (Ar-C) |
| Note: The chemical shifts (δ) are approximate and can vary based on the solvent and spectrometer frequency. The data for the product is a prediction for a representative biaryl structure. |
Part 3: Experimental Protocol for Quantitative NMR (qNMR) Analysis
To determine the reaction conversion with high accuracy, a quantitative NMR (qNMR) experiment is the method of choice.[12][13] This protocol ensures data integrity and reproducibility.
Objective: To determine the molar ratio of starting material to product in a crude reaction mixture.
Materials:
-
Crude reaction mixture aliquot
-
High-purity deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a sharp singlet in a clear spectral region)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
High-quality 5 mm NMR tubes
Step-by-Step Methodology:
-
Prepare a Stock Solution of the Internal Standard: Accurately weigh approximately 20 mg of the internal standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen deuterated solvent. The precise concentration is critical for absolute quantification, but less so for determining relative ratios.[12]
-
Sample Preparation: a. Accurately weigh approximately 5-10 mg of the crude reaction mixture into a vial.[13] b. Using a calibrated pipette, add a precise volume (e.g., 600 µL) of the internal standard stock solution to the vial.[14] c. Ensure the sample is fully dissolved. Gentle vortexing may be required.
-
Transfer to NMR Tube: a. Carefully transfer the solution into a clean, dry NMR tube to a height of 40-50 mm.[14] b. Cap the tube to prevent solvent evaporation.[15]
-
NMR Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution. c. Acquire the ¹H NMR spectrum using parameters suitable for quantitative analysis. Causality: A long relaxation delay (D1 ≥ 5 x T₁) is crucial to ensure all protons have fully relaxed between pulses, making the signal integrals directly proportional to the number of protons. A 30-second delay is a safe starting point for most small molecules.
-
Data Processing and Analysis: a. Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID). b. Calibrate the spectrum by setting the chemical shift of the internal standard's signal to its known value. c. Integrate the distinct, well-resolved signals corresponding to the starting material (e.g., the pinacol singlet) and the product (e.g., the methoxy singlet). Also, integrate the signal from the internal standard. d. Calculation: The molar ratio of Product to Starting Material can be calculated using the following formula:
(Integral of Product Signal / # of Protons in Signal) / (Integral of SM Signal / # of Protons in Signal)
For example: (Integral of -OCH₃ / 3) / (Integral of Pinacol / 12)
Part 4: Visualization of the Analytical Workflow
The following diagram illustrates the logical flow from receiving a reaction sample to obtaining actionable quantitative data.
Caption: Figure 1: Workflow for qNMR Analysis of a Suzuki-Miyaura Reaction.
Conclusion
The structural transition from this compound to its corresponding biaryl product via Suzuki-Miyaura coupling is characterized by distinct and predictable changes in both ¹H and ¹³C NMR spectra. By establishing a clear spectral baseline with the starting material, researchers can confidently identify product formation and monitor reaction progress. The disappearance of the pinacol ester's characteristic singlet and the emergence of new signals corresponding to the coupled aryl moiety serve as unambiguous indicators of a successful transformation. Implementing a rigorous qNMR protocol provides the empirical data necessary to optimize reaction conditions, determine yields, and ensure the purity of the final compound, upholding the standards of scientific integrity required in modern drug development and materials science.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]
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The Royal Society of Chemistry. (2022). Supporting Information 22-01-15. Retrieved from The Royal Society of Chemistry. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation. [Link]
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MDPI. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from MDPI. [Link]
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ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from ACD/Labs. [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
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Nguyen, T. T. (2021). 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization. Royal Society Open Science, 8(9), 210954. [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. [Link]
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ResearchGate. (n.d.). Figure S19. 1H NMR spectrum of phenylboronic acid pinacol ester a in.... Retrieved from ResearchGate. [Link]
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Boron Molecular. (n.d.). 2-Trifluoromethylphenylboronic acid, pinacol ester. Retrieved from Boron Molecular. [Link]
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Nguyen, T. T. (2021). 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization. Royal Society Open Science, 8(9). [Link]
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ResearchGate. (n.d.). Fig. S1 1H NMR spectrum for the Suzuki-Miyaura cross-coupling.... Retrieved from ResearchGate. [Link]
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Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from Chemistry LibreTexts. [Link]
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The Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Retrieved from The Royal Society of Chemistry. [Link]
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Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from Mestrelab Research. [Link]
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ACS Publications. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry. [Link]
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University of Ottawa. (2017). Quantitative NMR Spectroscopy. Retrieved from uOttawa. [Link]
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AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from AZoM. [Link]
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Study.com. (n.d.). How to Read NMR Spectra of Organic Compounds. Retrieved from Study.com. [Link]
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MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles.... Retrieved from MDPI. [Link]
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National Institutes of Health. (n.d.). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Retrieved from NIH. [Link]
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A-CRO-SS-COUP-LING-GUIDE-FOR-THE-MODERN-MEDICINAL-CHEMIST-Navigating-Alternatives-to-2-Chloro-5-(trifluoromethyl)phenylboronic-acid-pinacol-ester
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Introduction: The Privileged 2-Chloro-5-(trifluoromethyl)phenyl Scaffold
In the landscape of contemporary drug discovery, the 2-chloro-5-(trifluoromethyl)phenyl motif stands out as a "privileged" scaffold. Its unique electronic properties—conferred by the electron-withdrawing trifluoromethyl group and the sterically influential ortho-chloro substituent—are instrumental in modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. This moiety is a cornerstone in the design of selective kinase inhibitors, GPCR modulators, and other targeted therapeutics.
The Suzuki-Miyaura cross-coupling reaction, utilizing reagents like 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester , has traditionally been the workhorse for installing this critical fragment. Pinacol esters are widely used due to their stability and moderate reactivity compared to free boronic acids.[1][2] However, the evolving demands of complex molecule synthesis, process scalability, and green chemistry necessitate a broader toolkit. Challenges such as protodeboronation, difficult purification, and the quest for milder reaction conditions compel researchers to explore a diverse array of alternative reagents.[3]
This guide provides a comprehensive comparison of viable alternatives, grounded in experimental data and mechanistic insights, to empower researchers in selecting the optimal reagent for their specific synthetic challenge.
The Benchmark: this compound
The pinacol ester serves as our reference point. It is generally a crystalline, stable solid that is compatible with a wide range of reaction conditions.[1] Its primary role is in palladium-catalyzed Suzuki-Miyaura couplings, a cornerstone of modern C-C bond formation.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Comparative Analysis of Alternative Reagents
The selection of a cross-coupling reagent is a multi-factorial decision. Beyond yield, considerations of stability, toxicity, cost, and ease of handling are paramount in both discovery and process development settings.
| Reagent Class | Example Nucleophile | Key Advantages | Key Disadvantages | Typical Coupling |
| Boronic Acid Esters | 2-Chloro-5-(CF₃)phenylboronic acid pinacol ester | Good stability, commercially available, well-established protocols.[1] | Can be less reactive than boronic acids[4]; potential for challenging purification. | Suzuki-Miyaura |
| Organotrifluoroborates | Potassium 2-chloro-5-(CF₃)phenyltrifluoroborate | Air and moisture stable, crystalline solids, easy to handle, often show enhanced reactivity.[5][6] | Requires in situ hydrolysis to the boronic acid for reaction.[5] | Suzuki-Miyaura |
| Organostannanes | 2-Chloro-5-(CF₃)phenyltributylstannane | Air/moisture stable, compatible with many functional groups.[7][8] | High toxicity of tin reagents and byproducts, difficult purification.[9][10][11][12] | Stille |
| Organosilanes | 2-Chloro-5-(CF₃)phenyltrimethoxysilane | Low toxicity, high chemical stability, environmentally benign.[13][14] | Requires an activating agent (e.g., fluoride source like TBAF) for transmetalation.[13][15] | Hiyama |
| Organozinc Reagents | 2-Chloro-5-(CF₃)phenylzinc chloride | High reactivity, often tolerant of functional groups. | Air and moisture sensitive, often prepared in situ.[16] | Negishi |
| Carboxylic Acids | 2-Chloro-5-(CF₃)benzoic acid | Readily available starting material, avoids pre-formed organometallics. | High reaction temperatures can limit scope[17]; potential for side reactions. | Decarboxylative Coupling |
Deep Dive into Key Alternatives
Potassium Organotrifluoroborates (MIDA Boronates' cousins)
Potassium organotrifluoroborates have emerged as highly practical alternatives to boronic acids and their esters.[6] They are typically free-flowing, crystalline solids that are remarkably stable to air and moisture, offering a superior shelf-life.[5][6] This stability stems from the tetracoordinate nature of the boron atom, which "protects" the C-B bond from premature degradation pathways like protodeboronation.[3][6]
Mechanistic Advantage: In the catalytic cycle, under basic aqueous conditions, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid in situ. This slow-release mechanism can maintain a low, steady concentration of the active boron species, minimizing side reactions like homocoupling.
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Technical Comparison: Boronic Acids vs. Pinacol Esters in Suzuki-Miyaura Cross-Coupling
[1][2][3]
Executive Summary
In pharmaceutical and materials science applications, the choice between Boronic Acids (R-B(OH)₂) and Pinacol Esters (R-Bpin) is rarely arbitrary; it is a calculated trade-off between reactivity and stability .
-
Boronic Acids are the high-atom-economy, fast-reacting "warheads" of cross-coupling, but they suffer from poor shelf stability, trimerization (boroxine formation), and rapid protodeboronation.
-
Pinacol Esters act as robust "reservoirs," offering superior stability and chromatographic behavior, but often require in-situ hydrolysis to activate, leading to slower reaction kinetics and difficult by-product removal.
This guide analyzes the mechanistic distinctness, process implications, and experimental protocols for both reagents.
Mechanistic Divergence: The Activation Pathway
The fundamental difference lies in the Transmetallation step of the catalytic cycle. While boronic acids can transmetallate directly (often via a hydroxo-palladium intermediate), pinacol esters are sterically hindered and less Lewis acidic.
The "Slow Release" Mechanism
Current kinetic data suggests that under typical aqueous-basic conditions, pinacol esters do not transmetallate directly at appreciable rates. Instead, they undergo pre-hydrolysis to generate the free boronic acid in situ. This creates a "slow release" effect, which can be advantageous for unstable substrates by keeping the concentration of the active (but fragile) boronic acid low, minimizing side reactions like homocoupling or protodeboronation.
Figure 1: The activation landscape. Pinacol esters primarily function as precursors to boronic acids.[1][2] The hydrolysis step (
Performance Metrics & Decision Matrix
A. Stability vs. Reactivity
Boronic acids are prone to protodeboronation , especially when the boron is attached to electron-rich heterocycles (e.g., 2-pyridyl) or polyfluorinated rings.
-
Observation: A 2-pyridyl boronic acid may degrade by 50% within 1 hour in hot aqueous base.
-
Solution: The pinacol ester of 2-pyridine is significantly more stable. The ester protects the boron center from Lewis-basic attack until hydrolysis occurs.
B. Atom Economy & Green Chemistry
Boronic acids are superior in atom economy.[3][4]
-
Example: Phenylboronic acid (MW: 121.9) vs. Phenylboronic acid pinacol ester (MW: 204.1).
-
Waste: Using the ester generates pinacol (MW: 118.2) as a stoichiometric by-product. In large-scale manufacturing (kg scale), this results in significant mass intensity (PMI) penalties.
C. Purification (The "Pinacol Problem")
This is the most critical practical distinction.
-
Boronic Acids: By-products are boric acid/borates, which are water-soluble. A simple aqueous wash removes them.
-
Pinacol Esters: The released pinacol is an organic-soluble solid that often co-elutes with the product during chromatography and resists removal by vacuum (high boiling point/sublimation issues).
| Feature | Boronic Acid (R-B(OH)₂) | Pinacol Ester (R-Bpin) |
| Reactivity | High (Instant transmetallation) | Moderate (Requires hydrolysis activation) |
| Atom Economy | High (Low MW waste) | Low (Generates stoichiometric pinacol) |
| Shelf Stability | Poor (Trimerizes to boroxines; oxidizes) | Excellent (Stable solid/oil) |
| Chromatography | Difficult (Streaks on Silica) | Excellent (Behaves like standard organic) |
| By-product Removal | Easy (Aqueous Wash) | Difficult (Requires specific workup) |
| Cost | Generally Lower | Higher (Added manufacturing step) |
Experimental Protocols
Protocol A: High-Reactivity Conditions (Boronic Acids)
Best for: Stable aryl substrates, gram-scale, high-throughput synthesis.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂ (3-5 mol%)
-
Base: 2M Na₂CO₃ (aqueous)
-
Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)
Workflow:
-
Charge: Combine aryl bromide, boronic acid, and Pd catalyst in a reaction vial.
-
Solvent: Add solvent and degas (sparge with N₂ for 5 mins). Oxygen inhibition is more pronounced with free acids due to oxidation risks.
-
Activation: Add aqueous base.
-
Heat: Stir at 80-100 °C for 2-4 hours. Note: Reaction is often complete quickly.
-
Workup: Dilute with EtOAc. Wash with 1M NaOH (removes unreacted boronic acid) and brine.
-
Purification: Dry organic layer, concentrate, and crystallize/column.
Protocol B: Controlled Release Conditions (Pinacol Esters)
Best for: Heterocycles, unstable boronates, substrates sensitive to rapid basic spikes.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Aryl Boronate Pinacol Ester (1.1 - 1.3 equiv)
-
Catalyst: XPhos Pd G3 or Pd(PPh₃)₄ (typically requires more active catalysts to drive the slower cycle).
-
Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃.
-
Solvent: THF/Water (10:1) or DMF/Water (for high temp). Water is mandatory to hydrolyze the ester.
Workflow:
-
Charge: Combine reagents.
-
Hydrolysis Trigger: The water/base ratio is critical. If reaction stalls, add more water to facilitate Bpin hydrolysis.
-
Heat: Stir at 90-110 °C. Reaction times are typically longer (8-16 hours).
-
Pinacol Removal Step (Crucial):
-
Method 1 (Oxidative): After coupling, cool to RT. Add THF/H₂O (1:1) and NaBO₃·4H₂O (1 equiv relative to Bpin). Stir 1h. This oxidizes residual pinacol/boron species to water-soluble borates.
-
Method 2 (Solubility): Concentrate crude. Dissolve in minimal Et₂O. Add Hexanes and cool to -20°C. Pinacol often remains in solution while product precipitates (or vice versa depending on product polarity).
-
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Knapp, D. M., et al. (2010). MIDA Boronates: A Stable and Highly Versatile Class of Boronic Acid Surrogates. Journal of the American Chemical Society, 132(34), 12048–12059. Link
-
Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Chowdhury, R. R., et al. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate.[4] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
